Dihydromorphine monohydrate

Description

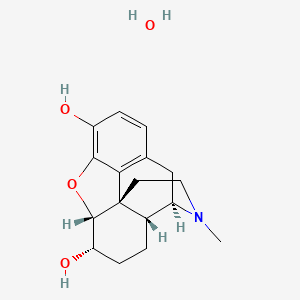

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3;1H2/t10-,11+,13-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUDPNLYBQEXMH-VYKNHSEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216165 | |

| Record name | Dihydromorphine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65943-40-0 | |

| Record name | Dihydromorphine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065943400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromorphine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMORPHINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU189G5QU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of Dihydromorphine Monohydrate

Established Synthetic Pathways to Dihydromorphine Monohydrate

The synthesis of dihydromorphine, a semi-synthetic opioid, is primarily achieved through the chemical modification of naturally occurring opium alkaloids. wikipedia.org The core structural difference between dihydromorphine and its parent compound, morphine, is the saturation of the 7,8-double bond. wikipedia.org The methods to achieve this transformation are well-established, providing reliable routes to the target compound.

Catalytic Hydrogenation of Morphine and Related Precursors

The most direct and historically significant method for preparing dihydromorphine is the catalytic hydrogenation of morphine. This process involves the reduction of the alkene functional group at the 7,8-position of the morphine molecule. mdpi.com The reaction is typically carried out in the presence of a noble metal catalyst, such as palladium or platinum, often supported on a high-surface-area material like carbon (Pd/C). mdpi.com The hydrogenation is generally performed in an acidic medium, such as dilute acetic acid, to facilitate the reaction. mdpi.com This straightforward reduction specifically targets the double bond without significantly affecting other functional groups in the molecule under controlled conditions, leading to the formation of dihydromorphine. Dihydrocodeine, the 3-methyl ether of dihydromorphine, is also a key related compound in this chemical family and can be demethylated to yield dihydromorphine. nih.govdrugbank.com

Interactive Table: Catalytic Hydrogenation of Morphine

| Precursor | Catalyst | Reagents/Solvents | Product | Key Transformation |

| Morphine | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂), Dilute Acetic Acid | Dihydromorphine | Reduction of 7,8-double bond |

| Codeine | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Dihydrocodeine | Reduction of 7,8-double bond |

Conversion from Tetrahydrothebaine (B47210) and Other Alkaloid Intermediates

A highly efficient and practical pathway for the synthesis of dihydromorphine utilizes tetrahydrothebaine as a starting material. nih.gov Tetrahydrothebaine is a byproduct in some commercial processes involving the hydrogenation of thebaine. nih.gov A method has been developed that converts tetrahydrothebaine to dihydromorphine in a remarkable 92% yield. nih.gov This process provides an effective route for utilizing an otherwise less valuable byproduct of opium alkaloid processing, making it a significant pathway for large-scale synthesis. nih.gov The conversion of related intermediates, such as dihydrocodeine, to dihydromorphine through O-demethylation is another established route, often accomplished using reagents like pyridine-HCl or boron tribromide (BBr₃). nih.govreddit.com

Interactive Table: Synthesis from Alkaloid Intermediates

| Precursor | Key Reagents | Product | Yield | Reference |

| Tetrahydrothebaine | Not specified in abstract | Dihydromorphine | 92% | nih.gov |

| Dihydrocodeine | Pyridine-HCl or BBr₃ | Dihydromorphine | High | nih.govreddit.com |

Derivatization and Analog Synthesis of this compound

The dihydromorphine scaffold, with its multiple reactive sites—specifically the hydroxyl groups at C3 and C6, and the tertiary amine at N17—serves as a versatile template for the synthesis of a wide array of derivatives. These modifications are pursued to explore the chemical properties of the resulting analogues.

Synthesis of Acetylated Derivatives (e.g., 6-Acetyldihydromorphine, Dihydroheroin)

Acetylation of the hydroxyl groups on the dihydromorphine molecule is a common derivatization strategy. The reaction typically employs acetic anhydride, sometimes in the presence of a base or catalyst. mdpi.comreddit.com Depending on the reaction conditions, either selective or complete acetylation can be achieved.

6-Acetyldihydromorphine : Selective acetylation at the C6-hydroxyl group can be accomplished under controlled conditions. This mono-acetylated derivative is a known compound studied for its distinct properties. nih.gov

Dihydroheroin (3,6-Diacetyldihydromorphine) : The complete acetylation of both the C3-phenolic hydroxyl and the C6-allylic hydroxyl groups yields 3,6-diacetyldihydromorphine, also known as dihydroheroin. nih.govwikipedia.org This reaction is analogous to the conversion of morphine to heroin and is achieved by treating dihydromorphine with an excess of an acetylating agent like acetic anhydride, often with heating. reddit.comwikipedia.org

Amination and Amidation Reactions at Key Positions (e.g., 6β-Aminodihydromorphine)

Introducing nitrogen-containing functional groups, such as amines and amides, at key positions of the dihydromorphine core structure represents another avenue of derivatization. The C6 position is a frequent target for such modifications. A common strategy to introduce a 6β-amino group involves a two-step sequence starting from the 6α-hydroxyl group.

First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with sodium azide (B81097) (NaN₃) proceeds via an SN2 reaction, which inverts the stereochemistry at the C6 position to yield a 6β-azido derivative. nih.gov This intermediate, analogous to azidomorphine, can then be readily reduced to the corresponding 6β-amino compound. nih.gov The Mitsunobu reaction provides an alternative route to introduce nitrogen nucleophiles, such as phthalimide, at the C6 position with the characteristic inversion of stereochemistry, which can then be converted to the primary amine. nih.gov

N-Substitution and N-Alkylation Strategies for this compound Analogues

Modification of the N-methyl group at position 17 is a cornerstone of morphinan (B1239233) chemistry, leading to compounds with significantly different pharmacological profiles. The general strategy involves a two-step process: N-demethylation followed by N-alkylation.

N-Demethylation : The N-methyl group of dihydromorphine is first removed to yield the secondary amine, nordihydromorphine. This is typically achieved using reagents such as cyanogen (B1215507) bromide (von Braun reaction) or chloroformates like α-chloroethyl chloroformate (ACE-Cl).

N-Alkylation : The resulting nordihydromorphine serves as a versatile intermediate that can be reacted with a variety of alkylating agents. Treatment with alkyl halides (e.g., allyl bromide, cyclopropylmethyl bromide, phenethyl bromide) introduces new substituents at the nitrogen atom, producing a diverse library of N-substituted dihydromorphine analogues. nih.gov

This N-alkylation strategy is fundamental in the synthesis of opioid antagonists and mixed agonist-antagonists from the broader morphinan class.

Formation of Other Opioid Alkaloids via this compound Intermediacy (e.g., Dihydromorphinone)

Dihydromorphine is a pivotal intermediate in the semi-synthesis of various other opioid alkaloids, most notably dihydromorphinone, also known as hydromorphone. wikipedia.orggoogle.com The conversion of dihydromorphine to dihydromorphinone is achieved through an oxidation reaction that targets the secondary alcohol group at the C-6 position, converting it into a ketone.

A well-established method for this transformation is the Oppenauer oxidation. wikipedia.orgresearchgate.netresearchgate.net This process involves treating dihydromorphine with a ketone, such as benzophenone, in the presence of a metal alkoxide catalyst like aluminum tert-butoxide or potassium tert-butoxide. wikipedia.orggoogle.com The reaction selectively oxidizes the C-6 hydroxyl group without altering the rest of the molecule's structure. Research has demonstrated that this method can produce dihydromorphinone from dihydromorphine in good yields, reported to be around 71%. researchgate.netresearchgate.net A patent for this process specifically describes the use of a ketone in the presence of aluminum alkoxides as an effective method for the conversion. google.com

| Starting Material | Product | Reaction Type | Key Reagents | Reported Yield |

|---|---|---|---|---|

| Dihydromorphine | Dihydromorphinone (Hydromorphone) | Oppenauer Oxidation | Ketone (e.g., Benzophenone), Aluminum Alkoxide (e.g., Aluminum tert-butoxide) | 71% researchgate.netresearchgate.net |

Beyond its role as a precursor to dihydromorphinone, dihydromorphine serves as a versatile intermediate for other derivatives. Pharmacological studies have examined acetylated derivatives such as 6-acetyldihydromorphine and dihydroheroin (3,6-diacetyldihydromorphine), which are synthesized from dihydromorphine. nih.gov These structural modifications illustrate the utility of the dihydromorphine scaffold in creating a range of opioid compounds for scientific investigation.

This compound as an Oxidizing Agent and Catalyst in Organic Synthesis

This compound is well-documented as a reactant and a crucial synthetic intermediate in the preparation of other opioid alkaloids. wikipedia.orgresearchgate.net However, a review of scientific literature indicates that its role as a direct oxidizing agent or as a catalyst in broader organic synthesis is not an established application.

In the chemical transformations where dihydromorphine is involved, such as the conversion to dihydromorphinone, it functions as the substrate that is being oxidized. google.com In the Oppenauer oxidation, for example, the dihydromorphine molecule provides the secondary alcohol to be oxidized, while a separate ketone and metal alkoxide serve as the hydrogen acceptor (the effective oxidizing agent) and catalyst, respectively. wikipedia.orggoogle.com There is no evidence in the reviewed literature to suggest that this compound itself facilitates oxidation reactions or demonstrates catalytic activity in the manner of a traditional chemical catalyst. Its primary role in synthesis is that of a foundational molecule upon which further chemical modifications are built.

Pharmacological Characterization of Dihydromorphine Monohydrate: Receptor Interactions and Mechanisms

Opioid Receptor Binding Profiles of Dihydromorphine Monohydrate

Dihydromorphine demonstrates a strong affinity and activity at the mu (μ), kappa (κ), and delta (δ) opioid receptors, albeit with a marked preference for the μ-receptor. wikipedia.orgnih.gov This binding profile is fundamental to its pharmacological effects.

Mu (μ)-Opioid Receptor Agonism and Selectivity

Research consistently shows that dihydromorphine is a potent and highly selective mu (μ)-opioid receptor agonist. nih.gov The μ-opioid receptor is the primary target for many opioid analgesics, and its activation is largely responsible for their pain-relieving effects. nih.govplos.org Dihydromorphine's interaction with this receptor is characterized by a high binding affinity, which is reported to be greater than that of morphine. wikipedia.orgnih.gov This high selectivity for the μ-receptor is a defining feature of its pharmacological action. nih.gov

Kappa (κ)-Opioid Receptor Agonism

Dihydromorphine also functions as an agonist at the kappa (κ)-opioid receptor (KOR). wikipedia.orgdrugbank.com The KOR system is involved in modulating pain, mood, and stress responses. nih.govmdpi.com However, the affinity of dihydromorphine for the κ-receptor is substantially lower than its affinity for the μ-receptor. wikipedia.orgdrugbank.com Studies comparing its binding affinity to morphine at the κ-receptor show it to be very similar. wikipedia.org

Delta (δ)-Opioid Receptor Agonism

Agonist activity has also been established for dihydromorphine at the delta (δ)-opioid receptor (DOR). wikipedia.org The δ-opioid receptor system is implicated in analgesia and may also play a role in mood and emotional responses. frontiersin.orgnih.gov Dihydromorphine's binding affinity for the δ-receptor is higher than that of morphine, though it remains significantly less potent at this site compared to its interaction with the μ-receptor. wikipedia.org

Quantitative Analysis of Binding Affinities and Receptor Selectivity

Quantitative binding assays have been employed to determine the specific binding affinities (Ki values) of dihydromorphine for the three main opioid receptors. The Ki value is the concentration of a ligand that occupies 50% of the receptors in the absence of a competing radioligand; a lower Ki value indicates a higher binding affinity.

Dihydromorphine displays a Ki value of 2.5 nM for the μ-opioid receptor, compared to 4.9 nM for morphine, indicating a higher affinity. wikipedia.org For the δ-opioid receptor, its Ki value is 137 nM (compared to 273 nM for morphine), and for the κ-opioid receptor, its Ki is 223 nM (compared to 227 nM for morphine). wikipedia.org These data quantitatively demonstrate dihydromorphine's higher affinity and selectivity for the μ-opioid receptor over the δ and κ subtypes. wikipedia.org Studies on the metabolites of the related compound dihydrocodeine confirm that dihydromorphine has the greatest affinity for the μ-opioid receptor, with a significantly higher affinity than for the κ-receptor. drugbank.com

| Compound | Mu (μ)-Opioid Receptor | Delta (δ)-Opioid Receptor | Kappa (κ)-Opioid Receptor |

|---|---|---|---|

| Dihydromorphine | 2.5 | 137 | 223 |

| Morphine | 4.9 | 273 | 227 |

Molecular Mechanisms of this compound Action at Opioid Receptors

The interaction of dihydromorphine with opioid receptors initiates a cascade of intracellular signaling events. Like other opioids, it acts via G-protein coupled receptors, leading to the inhibition of adenylate cyclase activity, which in turn modulates downstream effectors. drugbank.com This signaling inhibits neurotransmitter release by reducing calcium ion currents and increasing potassium ion conductance. drugbank.com

Investigations into G Protein-Coupled Receptor (GPCR) Signaling and Biased Agonism

Opioid receptors, including the mu-opioid receptor (MOR), are G protein-coupled receptors (GPCRs) that mediate the effects of opioids like dihydromorphine. frontiersin.org Upon activation by an agonist, these receptors trigger intracellular signaling cascades. Traditionally, the primary pathway involves the activation of heterotrimeric G proteins (specifically Gαi/o), which leads to the inhibition of adenylyl cyclase, opening of potassium channels, and inhibition of voltage-gated calcium channels. frontiersin.orgyoutube.comnih.gov This G protein-mediated signaling is largely responsible for the analgesic effects of opioids. nih.govmdpi.com

In addition to G protein coupling, agonist binding can also promote the recruitment of β-arrestin proteins to the receptor. The β-arrestin pathway is implicated in receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids. nih.govmdpi.com The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one of these signaling pathways over the other. nih.gov Ligands that predominantly activate the G protein pathway while minimally recruiting β-arrestin are termed G protein-biased agonists. nih.govmdpi.com

The development of G protein-biased agonists at the μ-opioid receptor is an area of intensive research, driven by the hypothesis that such compounds could provide effective analgesia with a more favorable side-effect profile compared to conventional opioids. nih.govmdpi.comnih.gov Several ligands, such as oliceridine (TRV130) and PZM21, have been developed and investigated as G protein-biased agonists. nih.govnih.govbiorxiv.org Dihydromorphine is a known potent agonist at μ-opioid receptors. nih.gov However, detailed studies specifically characterizing its profile as a balanced or biased agonist, and quantifying its potential bias factor in comparison to other opioids, are not extensively reported in the scientific literature. The functional selectivity of a ligand is believed to arise from its ability to stabilize distinct receptor conformations, which in turn leads to differential coupling with intracellular signaling effectors like G proteins or β-arrestins. nih.gov

Receptor Binding Kinetics of this compound

The interaction between a ligand like dihydromorphine and its receptor is a dynamic process characterized by specific rates of binding and unbinding. While binding affinity (Ki or KD) is a static measure of the strength of this interaction at equilibrium, the binding kinetics—the rates at which the drug associates with and dissociates from the receptor—can significantly influence its pharmacological activity and duration of action. nih.govenzymlogic.com Understanding these kinetic parameters provides deeper insights into the molecular mechanisms of drug action beyond simple affinity measurements. nih.gov

Association and Dissociation Rates of this compound with Opioid Receptors

The binding of dihydromorphine to an opioid receptor is a reversible process defined by two key kinetic constants:

Association Rate (k_on_): This constant represents the rate at which dihydromorphine binds to the opioid receptor to form the drug-receptor complex.

Dissociation Rate (k_off_): This constant represents the rate at which the dihydromorphine-receptor complex breaks apart.

These rates determine the residence time of the drug at the receptor, which can be a crucial factor for its efficacy. For instance, a drug with a slow dissociation rate (a long residence time) may exhibit a more sustained pharmacological effect. enzymlogic.com

While the affinity of dihydromorphine for opioid receptors, particularly the mu-subtype, is well-documented and known to be high, specific data detailing its association (k_on_) and dissociation (k_off_) rates are not extensively reported in publicly available literature. researchgate.netnih.govdrugbank.com For context, studies on other opioids like buprenorphine have shown it possesses high-affinity binding to mu-opioid receptors and slow-dissociation kinetics. enzymlogic.com In contrast, the antagonist naloxone exhibits rapid-dissociation kinetics. enzymlogic.com

| Compound | Receptor Target | Association Rate (k_on_) | Dissociation Rate (k_off_) | Residence Time (τ) |

|---|---|---|---|---|

| This compound | μ-opioid receptor | Not Reported | Not Reported | Not Reported |

| Buprenorphine | μ-opioid receptor | Reported | 2.0×10⁻⁴ s⁻¹ enzymlogic.com | Reported |

| Naloxone | μ-opioid receptor | Reported | 2.4×10⁻² s⁻¹ enzymlogic.com | Reported |

Molecular Determinants Influencing this compound Binding Kinetics

The kinetics of dihydromorphine binding to opioid receptors are governed by a combination of factors related to both the ligand's structure and the receptor's molecular environment. nih.gov

Structural Features of the Ligand: Chemical modifications to the dihydromorphine molecule can significantly alter its binding properties. Studies on related compounds have shown that substitutions at the 3-hydroxyl and 6-hydroxyl positions independently affect affinity for opioid receptor subtypes. drugbank.comnih.govunimelb.edu.au For example, the addition of a 6-O-sulfate ester to dihydromorphine derivatives has been shown to influence affinity and selectivity for the mu-opioid receptor. nih.govuky.edu These structural changes can impact the electrostatic and hydrophobic interactions that govern the rates of association and dissociation. nih.gov

Receptor Conformation and Environment: The binding pocket of the opioid receptor is not a rigid structure. The conformational state of the receptor, which can be influenced by allosteric modulators, plays a critical role.

Ionic Environment: Cations such as sodium (Na+) and magnesium (Mg2+), as well as guanine nucleotides, are known to affect the affinity state of all opioid receptor subtypes. nih.govnih.gov These ions can regulate the equilibria of receptor association and dissociation, thereby influencing ligand binding kinetics. nih.gov The binding of opiate alkaloids like dihydromorphine has been observed to be less dependent on Mg2+ than the binding of endogenous opioid peptides. nih.gov

Receptor Oligomerization: Evidence suggests that opioid receptors can form oligomeric structures (complexes of multiple receptor units). nih.gov Ligand binding can be associated with cooperative interactions, where the binding of one molecule influences the binding of subsequent molecules, which is interpreted in terms of the association and dissociation of receptor subunits. nih.govnih.gov

Metabolism and Pharmacokinetics of Dihydromorphine Monohydrate in Preclinical Models

Biotransformation Pathways Leading to Dihydromorphine Monohydrate

Dihydromorphine is not only administered directly but also appears as a metabolite of other commonly used opioids. Its formation is primarily the result of specific enzymatic reactions involving precursor compounds.

The primary pathway for the formation of dihydromorphine is the O-demethylation of dihydrocodeine. This metabolic conversion is catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, which is a critical component of drug metabolism. The process involves the removal of a methyl group from the dihydrocodeine molecule, yielding dihydromorphine. The efficiency of this conversion is highly dependent on the activity of the CYP2D6 enzyme. Studies in preclinical models, including those using human liver microsomes, have demonstrated that this O-demethylation is a key step, mirroring the metabolism of codeine to morphine. Dihydromorphine is considered an active metabolite of dihydrocodeine, and its formation is a pivotal event in the pharmacological activity profile of the parent compound.

Dihydromorphine is also a known metabolite in the metabolic cascade of hydrocodone and hydromorphone. Hydrocodone is primarily metabolized through two main pathways: O-demethylation to hydromorphone, catalyzed by CYP2D6, and N-demethylation to norhydrocodone, mediated by CYP3A4. Hydromorphone, in turn, can be metabolized further. While the major metabolic route for hydromorphone is glucuronidation, a minor pathway involves its reduction to dihydromorphine. This reduction of the keto group on hydromorphone to a hydroxyl group results in the formation of dihydromorphine and its isomer, isodihydromorphine. Therefore, the administration of hydrocodone can lead to the systemic appearance of dihydromorphine, albeit typically in lower concentrations compared to its direct formation from dihydrocodeine.

Enzymatic Systems Involved in this compound Metabolism

Once formed or administered, dihydromorphine undergoes further metabolism by various enzyme systems, which facilitates its eventual excretion from the body.

While CYP2D6 is central to the formation of dihydromorphine from dihydrocodeine, the role of cytochrome P450 enzymes in the direct metabolism of dihydromorphine itself is less prominent compared to conjugation reactions. However, CYP enzymes, including CYP3A4 and CYP2D6, are involved in the broader metabolic pathways of opioids that can lead to or influence dihydromorphine concentrations. For instance, CYP3A4's role in the N-demethylation of precursor drugs like hydrocodone can influence the substrate pool available for other metabolic routes.

The most significant metabolic pathway for dihydromorphine is glucuronidation, a Phase II metabolic reaction. This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7. This enzyme catalyzes the conjugation of a glucuronic acid moiety to the dihydromorphine molecule, forming dihydromorphine-3-glucuronide (DHM3G) and dihydromorphine-6-glucuronide (DHM6G). This conjugation reaction increases the water solubility of the compound, which is a critical step for facilitating its renal excretion. The UGT2B7 enzyme is also responsible for the glucuronidation of similar opioids like morphine, highlighting its crucial role in opioid detoxification and clearance.

Table 1: Summary of Key Metabolic Pathways

| Precursor/Substrate | Metabolite | Key Enzyme | Metabolic Pathway |

| Dihydrocodeine | Dihydromorphine | CYP2D6 | O-Demethylation |

| Hydromorphone | Dihydromorphine | Carbonyl Reductases | Reduction |

| Dihydromorphine | Dihydromorphine-3-Glucuronide | UGT2B7 | Glucuronidation |

| Dihydromorphine | Dihydromorphine-6-Glucuronide | UGT2B7 | Glucuronidation |

Impact of Genetic Polymorphism on this compound Formation

Genetic variations, or polymorphisms, in the genes encoding metabolic enzymes can lead to significant inter-individual differences in drug metabolism and response. This is particularly true for enzymes like CYP2D6.

The gene for CYP2D6 is highly polymorphic, leading to different phenotypes in the population, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. In individuals who are "poor metabolizers," the CYP2D6 enzyme has little to no function. Consequently, the conversion of dihydrocodeine to dihydromorphine is significantly impaired in these individuals, leading to lower-than-expected concentrations of the active metabolite. Conversely, "ultrarapid metabolizers" have multiple copies of the CYP2D6 gene, resulting in increased enzyme activity. This can lead to a faster and more extensive formation of dihydromorphine from dihydrocodeine, potentially altering the pharmacokinetic profile. These genetic differences underscore the variability in metabolite formation and are a key area of investigation in preclinical pharmacokinetic studies.

Table 2: Influence of CYP2D6 Phenotype on Dihydromorphine Formation

| CYP2D6 Phenotype | Enzyme Activity | Expected Dihydromorphine Formation from Dihydrocodeine |

| Poor Metabolizer | Absent/Reduced | Significantly Decreased |

| Intermediate Metabolizer | Decreased | Moderately Decreased |

| Extensive Metabolizer | Normal | Normal/Expected |

| Ultrarapid Metabolizer | Increased | Significantly Increased |

Comparative Preclinical Pharmacokinetic Profiles of this compound Across Species

Comprehensive pharmacokinetic data for dihydromorphine administered directly in preclinical models is limited. The majority of available information is derived from studies where its parent compound, dihydrocodeine, is administered, and the formation of dihydromorphine as a metabolite is subsequently measured.

In a study on dogs, following oral administration of dihydrocodeine, dihydromorphine was identified as a urinary metabolite. nih.govtandfonline.com The major metabolite was dihydrocodeine glucuronide, accounting for 49% of the dose, while other metabolites, including dihydromorphine, constituted between 0.1% and 3% of the dose in urine 24 hours after administration. nih.govtandfonline.com This suggests that O-demethylation to dihydromorphine is a minor metabolic pathway in this species. nih.govtandfonline.com The study also noted a significant hepatic first-pass effect for dihydrocodeine, with plasma concentrations being markedly lower after oral administration compared to intramuscular injection. nih.govtandfonline.com

In rats, dihydromorphine has been used in research to study opioid receptor binding in the nervous system. wikipedia.org However, specific comparative pharmacokinetic parameters such as Cmax, AUC, and elimination half-life following dihydromorphine administration in rats versus other species are not well-documented in the available literature. One study investigating the analgesic effects of dihydrocodeine in rats concluded that its effect is independent of its biotransformation to dihydromorphine. nih.gov This was determined by administering inhibitors of O-demethylation, which failed to reduce the analgesic effect of dihydrocodeine. nih.gov

Research on guinea pig cerebral cortex has been instrumental in determining the receptor binding affinities of dihydromorphine but does not provide in-vivo pharmacokinetic profiles. nih.gov

The following table summarizes the metabolic fate of dihydromorphine's parent compound, dihydrocodeine, in different preclinical models, highlighting the limited formation of dihydromorphine.

Contributions of this compound as an Active Metabolite to Pharmacological Effects

Dihydromorphine is a pharmacologically active metabolite of the opioid analgesic dihydrocodeine. wikipedia.org Its formation occurs via O-demethylation, a metabolic process catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov The activity of this enzyme is subject to genetic polymorphism, leading to different metabolic profiles in populations, such as extensive and poor metabolizers. nih.govnih.gov

Research has established that dihydromorphine exhibits a significantly higher affinity for opioid receptors compared to its parent compound. In studies using guinea pig cerebral cortex preparations, dihydromorphine and its metabolite, dihydromorphine-6-O-glucuronide, showed affinities for the µ-opioid receptor that were at least 70 times greater than that of dihydrocodeine. nih.govresearchgate.net Dihydromorphine's affinity was noted to be approximately 100 times stronger than dihydrocodeine for the µ-opioid receptor. researchgate.net

The table below details the comparative binding affinities of dihydrocodeine and dihydromorphine for various opioid receptors.

Studies involving the administration of quinidine, a CYP2D6 inhibitor, have shown that even with a significant (3 to 4-fold) reduction in dihydromorphine plasma concentrations, the analgesic effects of dihydrocodeine were not diminished. nih.gov In extensive metabolizers, the urinary excretion of dihydromorphine accounts for only about 0.91% of the dihydrocodeine dose, a figure that drops to 0.28% in quinidine-induced poor metabolizers. nih.gov Therefore, it is widely concluded that the analgesic effect of dihydrocodeine is mainly attributable to the parent drug itself, and polymorphic variations in CYP2D6 activity have little impact on its analgesic efficacy. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Dihydromorphine Monohydrate Analogues

Influence of Core Morphinan (B1239233) Structure on Activity

The rigid pentacyclic structure of the morphinan skeleton is the fundamental scaffold for dihydromorphine's opioid activity. The precise orientation of its rings and substituents dictates how it fits into the binding pocket of opioid receptors.

Significance of the 7,8-Double Bond Saturation

A key structural feature that distinguishes dihydromorphine from morphine is the saturation of the double bond between carbons 7 and 8. This seemingly minor modification—the reduction of an alkene to an alkane—has significant pharmacological consequences. Saturation of this bond generally leads to an increase in opioid activity.

The actions of dihydromorphine and its acetylated derivatives are readily distinguished from those of morphine, a difference attributed to the reduction of the 7,8-double bond. nih.gov Studies have shown that this structural change results in a distinct pharmacological profile. nih.gov For example, while both morphine and dihydromorphine are highly selective for the mu (μ)-opioid receptor, their interactions with receptor subtypes and subsequent signaling pathways differ. nih.gov The analgesic actions of dihydromorphine and its derivatives are mediated by μ-opioid receptor mechanisms that are distinct from those of morphine. nih.gov In general, 7,8-dihydro substitution is associated with an increase in activity. youtube.com

Stereochemical Determinants of Receptor Interaction and Selectivity

The morphinan skeleton of dihydromorphine contains multiple chiral centers, resulting in a specific three-dimensional shape. This stereochemistry is critical for its interaction with opioid receptors, which are also chiral and will preferentially bind molecules with a complementary spatial arrangement. The naturally occurring levorotatory (-) isomers of morphine analogues are the ones that possess high affinity for opioid receptors and potent analgesic activity.

The specific stereoconfiguration of dihydromorphine ensures that its key functional groups—such as the phenolic hydroxyl at position 3, the tertiary amine at position 17, and the C4-C5 ether bridge—are correctly oriented to engage with corresponding amino acid residues in the opioid receptor's binding pocket. Any alteration to this stereochemistry can dramatically reduce or abolish the molecule's ability to bind to and activate the receptor. Therefore, the absolute configuration of the morphinan core is a primary determinant of receptor interaction and selectivity.

Effects of Substituent Modifications on Opioid Receptor Affinity and Efficacy

Modifying the functional groups attached to the core morphinan structure of dihydromorphine can profoundly alter its affinity for different opioid receptor types (μ, δ, κ) and its efficacy (the ability to activate the receptor once bound).

Role of N-Alkyl Substituents

The substituent on the nitrogen atom at position 17 is a critical determinant of a morphinan analogue's pharmacological profile, influencing whether the compound acts as an agonist, a partial agonist, or an antagonist.

N-Methyl Group: In dihydromorphine, the N-methyl group is associated with potent agonist activity at the μ-opioid receptor.

Larger N-Alkyl Groups: Replacing the N-methyl group with larger alkyl groups can have varied effects. While substitution with an N-phenethyl group can significantly increase agonist activity, other larger alkyl groups may reduce it. nih.govauburn.edu

N-Allyl and N-Cyclopropylmethyl Groups: Substitution with groups such as allyl (-CH₂-CH=CH₂) or cyclopropylmethyl leads to compounds with opioid antagonist activity. nih.govauburn.edu For instance, naloxone and naltrexone, which are N-allyl and N-cyclopropylmethyl analogues of oxymorphone (a close relative of dihydromorphine), are potent opioid antagonists. nih.gov

Hydroxyl Group Modifications (e.g., 3-OH, 6-OH)

3-Hydroxyl Group: The phenolic 3-OH group is generally considered essential for high-affinity binding to the μ-opioid receptor. Masking this group, for instance, through methylation to form dihydrocodeine, significantly reduces the compound's affinity for opioid receptors. akjournals.com The pharmacological effects of such compounds often depend on their metabolic O-demethylation back to the free phenolic hydroxyl group (i.e., conversion of dihydrocodeine to dihydromorphine). akjournals.com

6-Hydroxyl Group: The alcoholic 6-OH group also influences activity. Methylation of the 6-hydroxyl group of dihydromorphine can increase analgesic potency. akjournals.com Modifications at this position, such as esterification with sulfate groups, can also modulate receptor affinity. For example, dihydromorphine-6-O-glucuronide shows a high affinity for the μ-opioid receptor, significantly greater than its parent compound, dihydrocodeine. nih.govdrugbank.com

A study evaluating the affinities of dihydrocodeine and its metabolites for opioid receptors provided the following data:

Impact of Acetylation and Other Esterifications

Esterification, particularly acetylation, of the hydroxyl groups of dihydromorphine leads to the formation of potent analogues with distinct pharmacological properties.

A study examining the pharmacology of dihydromorphine and its acetylated derivatives, 6-acetyldihydromorphine and dihydroheroin (3,6-diacetyldihydromorphine), found that all three compounds are highly selective μ-opioids in receptor binding assays. nih.gov The addition of acetyl groups modifies the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and interact with the receptor. Like dihydromorphine, its acetylated derivatives were found to be potent, μ-selective analgesics. nih.gov The study concluded that the μ-opioid receptor mechanisms for dihydromorphine and its acetylated analogues are distinct from those of morphine. nih.gov

Comparative SAR with Other Opioid Ligands and Antagonists

The structure-activity relationship (SAR) of dihydromorphine and its analogues is best understood through comparative analysis with other classes of opioid ligands and antagonists. The subtle yet significant architectural differences between these molecules dictate their interaction with opioid receptors, leading to a spectrum of pharmacological activities from potent agonism to competitive antagonism.

Comparison with Parent Compound: Morphine

The most direct comparison for dihydromorphine is with its parent compound, morphine. The sole structural difference between these two molecules is the saturation of the C7-C8 double bond in dihydromorphine. nih.gov While this modification may seem minor, it imparts distinct pharmacological properties. Studies have revealed that despite both being potent µ-selective analgesics, the actions of dihydromorphine and its acetylated derivatives can be distinguished from those of morphine. nih.gov

For instance, the analgesic effects of dihydromorphine and its derivatives are antagonized by 3-O-methylnaltrexone at doses that are inactive against morphine analgesia. nih.gov Furthermore, research involving antisense oligodeoxynucleotides has suggested that dihydromorphine and morphine may interact with different splice variants of the µ-opioid receptor (MOR-1). nih.gov This demonstrates that the reduction of the C7-C8 double bond, while not altering the fundamental morphinan scaffold, modifies the ligand-receptor interaction, leading to differing pharmacological profiles and cross-tolerance patterns. nih.gov

Comparison with Synthetic Opioids: Fentanyl Analogues

A comparison between the rigid, pentacyclic morphinan scaffold of dihydromorphine and the more flexible 4-anilidopiperidine structure of fentanyl reveals stark contrasts in SAR. Fentanyl is a purely synthetic opioid that is approximately 100 times more potent than morphine. ridgeviewhospital.net Its derivatives can be thousands of times more potent. nih.gov

The SAR of the fentanyl series is centered on modifications to the N-phenethyl group, the anilido group, and the piperidine ring. nih.gov This contrasts with dihydromorphine, where key modifications affecting potency and function occur at the C3 hydroxyl, C6 position, and the N17 substituent. The immense potency of fentanyl analogues is attributed to their high lipophilicity and efficient interaction with the µ-opioid receptor, which differs significantly from the binding of the more rigid morphinans. nih.govuniversityhealthsystem.com

| Compound | Chemical Class | Approximate Potency (Relative to Morphine = 1) |

|---|---|---|

| Morphine | Morphinan | 1 |

| Dihydromorphine | Morphinan | ~1.2 |

| Oxycodone | Semi-synthetic Morphinan | ~1.5 |

| Hydromorphone | Semi-synthetic Morphinan | ~10 |

| Fentanyl | 4-Anilidopiperidine | ~100 |

| Sufentanil | 4-Anilidopiperidine | ~500-1000 |

| Carfentanil | 4-Anilidopiperidine | ~10,000 |

Note: Potency values are approximate and can vary based on the assay and route of administration. ridgeviewhospital.netnih.gov

Comparison with Morphinan Antagonists: Naloxone and Naltrexone

The SAR of dihydromorphine as an agonist is clearly delineated when compared to morphinan-based antagonists like naloxone and naltrexone. The switch from agonist to antagonist activity within this chemical family is primarily determined by the substituent at the nitrogen atom (N17).

Dihydromorphine possesses a methyl group at N17, a classic feature of potent morphinan agonists. In contrast, naloxone and naltrexone feature larger substituents: an allyl group (-CH₂CH=CH₂) and a cyclopropylmethyl group (-CH₂-c-C₃H₅), respectively. researchgate.net These larger N-substituents are critical for conferring antagonist properties; they are believed to occupy a region of the opioid receptor that alters the receptor's conformational state, preventing the signal transduction associated with agonism. nih.gov

Other structural features also contribute to the antagonist profile. For example, both naloxone and naltrexone possess a hydroxyl group at C14, which often enhances antagonist activity and reduces agonist potential. They also feature a C6-keto group, distinguishing them from dihydromorphine's C6-hydroxyl. nih.gov Three-dimensional quantitative SAR (3D-QSAR) studies on opioid antagonists confirm that variations in binding affinity are predominantly influenced by steric, rather than electrostatic, interactions at the receptor binding sites. nih.gov

| Structural Feature | Dihydromorphine | Naltrexone | Primary Functional Consequence |

|---|---|---|---|

| N17 Substituent | Methyl (-CH₃) | Cyclopropylmethyl (-CH₂-c-C₃H₅) | Determines agonist vs. antagonist activity. |

| C6 Position | Hydroxyl (-OH) | Keto (=O) | Contributes to binding affinity and antagonist profile. |

| C7-C8 Bond | Single Bond | Single Bond | Shared feature; distinguishes from morphine/naloxone. |

| C14 Position | Hydrogen (-H) | Hydroxyl (-OH) | Enhances antagonist activity in naltrexone. |

| Primary Activity | µ-Opioid Agonist | Opioid Antagonist | Opposing pharmacological effects. |

This comparative analysis underscores that while the core morphinan structure provides the necessary template for opioid receptor recognition, specific modifications at key positions govern whether the compound will act as an agonist like dihydromorphine, a related agonist like morphine, a structurally distinct agonist like fentanyl, or an antagonist such as naltrexone.

Preclinical Efficacy and Investigational Models of Dihydromorphine Monohydrate

In Vitro Methodologies for Pharmacological Evaluation

In vitro methodologies are fundamental in preclinical research to delineate the pharmacological profile of a compound by examining its interactions with specific molecular targets in a controlled environment. These assays provide crucial data on binding affinity, selectivity, and functional activity, which are foundational for understanding a drug's mechanism of action.

Receptor binding assays are employed to determine the affinity and selectivity of a compound for its target receptors. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The investigational compound is then introduced to compete with the radioligand for binding sites, allowing for the calculation of its binding affinity (Ki). nih.gov

Dihydromorphine has been extensively characterized using these techniques. Like morphine, dihydromorphine is a highly selective µ-opioid agonist in receptor binding assays. nih.gov The tritiated form of the compound, [3H]Dihydromorphine, is a valuable tool in scientific research for studying the binding properties of opioid receptors in the nervous system. wikipedia.org

Displacement binding experiments, utilizing specific radiolabeled agonists for each opioid receptor subtype—such as [³H]DAMGO for the µ-opioid receptor, [³H]DPDPE for the δ-opioid receptor, and [³H]U-69,593 for the κ-opioid receptor—have confirmed that dihydromorphine exhibits its greatest affinity for the µ-opioid receptor. drugbank.com Studies comparing dihydromorphine to its parent compound, dihydrocodeine, and other metabolites revealed that the affinity of dihydromorphine for the µ-opioid receptor was at least 70 times greater than that of dihydrocodeine. drugbank.com Further research has quantified the binding affinities of dihydromorphine, demonstrating its potency and slight preference for the µ-opioid receptor over the δ- and κ-opioid receptors when compared to morphine. wikipedia.org

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| Dihydromorphine | 2.5 | 137 | 223 |

| Morphine | 4.9 | 273 | 227 |

Data sourced from pharmacology studies. wikipedia.org

Functional assays are conducted to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency and efficacy in eliciting a cellular response. For G-protein coupled receptors (GPCRs) like the opioid receptors, common functional assays include the [³⁵S]GTPγS binding assay, which measures G-protein activation following receptor stimulation. plos.org

Dihydromorphine functions as an agonist at the µ-, δ-, and κ-opioid receptors. wikipedia.org Its primary analgesic effects are mediated through the activation of µ-opioid receptors (MORs). researchgate.net These receptors are coupled to inhibitory G-proteins (Gαi), and their activation leads to downstream signaling cascades that include the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) production, and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs). researchgate.net

Interestingly, while structurally similar to morphine, dihydromorphine exhibits distinct pharmacological actions. The analgesic actions of dihydromorphine can be distinguished from morphine through antisense mapping studies. nih.gov For instance, antisense oligodeoxynucleotides that target exon 2 of the cloned MOR-1 gene were found to decrease the analgesic effects of dihydromorphine, but not those of morphine. nih.gov Conversely, an antisense probe targeting exon 1, which effectively reduces morphine analgesia, was inactive against dihydromorphine. nih.gov These findings suggest that the µ-opioid receptor mechanisms mediating the analgesic actions of dihydromorphine are distinct from those of morphine. nih.gov

In Vivo Animal Models for Analgesic and Related Effects

In vivo animal models are critical for evaluating the physiological effects of a compound in a living organism. uaeh.edu.mx These models allow for the assessment of analgesic efficacy, the characterization of dose-response relationships, and the investigation of complex phenomena such as pain, tolerance, and side effects. uaeh.edu.mx

Nociceptive pain models are designed to simulate acute pain resulting from thermal, mechanical, or chemical stimuli. criver.com These models are essential for screening potential analgesics and are well-characterized for their predictive value regarding human analgesia. nih.govnih.gov Common thermal nociception tests include the hot plate test and the tail-flick test, while mechanical nociception is often assessed using paw pressure tests with von Frey filaments. criver.com

The analgesic efficacy of dihydromorphine has been demonstrated in rodent models of nociceptive pain. In one study using rats, nociceptive activity was evoked by electrical stimulation of afferent C-fibers in the sural nerve, with responses recorded from neurons in the thalamus. nih.gov Intravenously administered dihydromorphine was shown to reduce this evoked nociceptive activity in a dose-dependent manner. nih.gov

| Parameter | Value |

|---|---|

| Animal Model | Rat with electrically stimulated afferent C-fibers |

| Effect | Dose-dependent reduction in evoked nociceptive activity |

| ED50 | 0.97 mg/kg |

Data from a study on nociceptive activity in the rat thalamus. nih.gov

Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. mdpi.com Rodent models are crucial for studying the complex mechanisms of neuropathic pain and for testing the efficacy of potential treatments. nih.gov Commonly used models include the spared nerve injury (SNI) model, chronic constriction injury (CCI), and spinal nerve ligation (SNL), all of which involve surgical manipulation of peripheral nerves to induce pain-like behaviors such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). mdpi.comnih.gov

While a potent analgesic for nociceptive pain, dihydromorphine is generally considered to be less effective in the management of neuropathic pain. wikipedia.org The differential efficacy of opioids in various pain states highlights the need for multiple, distinct animal models to accurately predict analgesic effectiveness for the different components and syndromes of pain. nih.gov

Opioid tolerance is a phenomenon where the repeated administration of a drug leads to a diminished analgesic effect over time. nih.gov Cross-tolerance occurs when tolerance to one opioid confers tolerance to another. nih.gov However, this cross-tolerance is often incomplete, a principle that underlies the clinical practice of opioid rotation. nih.govnih.gov

Analytical Methodologies for Dihydromorphine Monohydrate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of dihydromorphine monohydrate, enabling its separation from related compounds and its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and performing quantitative analysis of dihydromorphine. Isocratic HPLC methods, often employing reversed-phase chromatography with ion-pair reagents, are utilized to separate dihydromorphine from structurally similar opioids like morphine, hydromorphone, and morphinone. google.com The primary goal is to achieve adequate separation (resolution) between the analyte peaks, which is critical for accurate quantification.

Method parameters are meticulously optimized to meet regulatory guidelines, ensuring resolution (R) is greater than or equal to 2.0, the tailing factor (T) is less than or equal to 2.0, and the theoretical plate number (N) is at least 2000 for each opioid analyte peak. google.com Column temperature is a key parameter; for instance, operating at a lower temperature, such as 30°C, can slightly increase resolution and improve the longevity of the column. google.com These analytical methods are essential for detecting and quantifying minor amounts of impurities in a bulk sample of a related opioid. google.com

| Parameter | Condition/Value | Purpose | Reference |

|---|---|---|---|

| Technique | Reversed-Phase HPLC | Separation of polar compounds | google.com |

| Mobile Phase | Aqueous buffers (acetic or phosphoric acid), ion-pair reagents (e.g., sodium dodecyl sulfate), and organic solvents (e.g., acetonitrile, methanol) | To control retention and selectivity | google.com |

| Column Temperature | 30°C to 50°C | Optimize resolution and column preservation | google.com |

| Detection | UV at 200 nm | Quantification of analytes | sielc.com |

| Resolution (R) | ≥ 2.0 | Ensure baseline separation of peaks | google.com |

| Tailing Factor (T) | ≤ 2.0 | Ensure peak symmetry for accurate integration | google.com |

For definitive identification and the study of metabolites, chromatography is frequently coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity for detecting dihydromorphine and its metabolites in complex biological matrices like plasma, oral fluid, and hair. nih.govsciex.comrti.org These methods can directly analyze metabolites, including glucuronide conjugates, without the need for hydrolysis, which simplifies sample preparation. labrulez.com Sample clean-up is often achieved using solid-phase extraction (SPE) to remove interferences and concentrate the analytes. nih.govresearchgate.net LC-MS/MS methods are validated for linearity, precision, and accuracy, with lower limits of quantification (LLOQs) often in the low nanogram per milliliter (ng/mL) range. sciex.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, though it typically requires derivatization of the analytes to increase their volatility and thermal stability. For opioids, this often involves forming trimethylsilyl (TMS) or oxime derivatives. researchgate.net This technique provides excellent chromatographic separation and mass spectral data for unambiguous identification. researchgate.net

| Technique | Matrix | Extraction Method | Key Findings/Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | Rat Plasma | Solid-Phase Extraction (C2 cartridges) | Analysis of hydromorphone and its metabolites, including dihydromorphine and dihydromorphine-3-glucuronide. | nih.gov |

| LC-MS/MS | Human Plasma | Solid-Phase Extraction | Developed for bioequivalence studies of dihydrocodeine and its metabolite dihydromorphine, with a linear range of 0.050-20.00 ng/mL for DHM. | nih.gov |

| LC-MS/MS | Oral Fluid | Spiking onto collection pads | Method for quantifying several opiates with LLOQs better than 0.5 ng/mL. | sciex.com |

| LC-MS/MS | Human Hair | Not specified | Quantification of dihydromorphine and its glucuronide conjugates to distinguish between drug use and external contamination. | rti.org |

| GC-MS | Urine | Solid-Phase Extraction | Simultaneous determination of codeine, morphine, hydrocodone, and hydromorphone after derivatization. | researchgate.net |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous elucidation of molecular structures. slideshare.net For a molecule like dihydromorphine, a suite of NMR experiments is used to determine the precise arrangement of atoms and their connectivity.

A standard dataset for structure elucidation includes one-dimensional (¹H NMR) and two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR (if sufficient material is available) details the carbon skeleton. hyphadiscovery.com 2D NMR experiments reveal through-bond correlations between nuclei, allowing chemists to piece together the molecular framework. hyphadiscovery.com This definitive structural information is crucial, as predictions based solely on MS/MS fragmentation can sometimes be inaccurate. hyphadiscovery.com

| NMR Experiment | Information Provided | Reference |

|---|---|---|

| ¹H NMR | Provides information on the number, environment, and coupling of protons (hydrogen atoms). | hyphadiscovery.com |

| ¹³C NMR | Provides information on the carbon framework of the molecule. | hyphadiscovery.com |

| COSY | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). | hyphadiscovery.com |

| HSQC | Shows correlations between protons and the carbons they are directly attached to. | hyphadiscovery.com |

| HMBC | Shows correlations between protons and carbons over two to three bonds, helping to connect molecular fragments. | hyphadiscovery.com |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. slideshare.net The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For dihydromorphine, IR spectroscopy would confirm the presence of hydroxyl (-OH) groups, the tertiary amine (-N-CH₃), the ether linkage, and the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in dihydromorphine. nih.govencyclopedia.pub The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound. The UV spectrum of dihydromorphine is pH-dependent, which is a key physicochemical characteristic. researchgate.net This technique is often used in HPLC detection and for quantitative analysis based on the Beer-Lambert law. nih.gov

| Spectroscopic Technique | Principle | Information Obtained for Dihydromorphine | Reference |

|---|---|---|---|

| Infrared (IR) | Absorption of IR radiation causes molecular vibrations (stretching, bending) of functional groups. | Identification of key functional groups such as hydroxyl (-OH), amine (N-H), ether (C-O-C), and aromatic (C=C) groups. | slideshare.net |

| Ultraviolet-Visible (UV-Vis) | Absorption of UV or visible light promotes electrons to higher energy orbitals in chromophores. | Confirmation of the aromatic chromophore; used for quantification. The spectrum is pH-dependent. | encyclopedia.pubresearchgate.net |

Other Physicochemical and Biological Assays in Research

Beyond chromatographic and spectroscopic methods, other assays are employed to understand the compound's properties and biological activity.

Physicochemical assays are performed to determine fundamental properties that influence a drug's behavior. These include the determination of the acid dissociation constant (pKa) and the partition coefficient (logP), which measures lipophilicity. nih.gov These parameters are critical as they affect how the molecule is absorbed, distributed, metabolized, and excreted.

Biological assays are essential for characterizing the pharmacological activity of dihydromorphine. Receptor binding assays are used to determine the affinity (Ki value) and selectivity of the compound for different opioid receptors (μ, δ, and κ). nih.gov Dihydromorphine is a highly selective μ-opioid agonist. nih.gov Furthermore, tritium-labeled dihydromorphine ([³H]-dihydromorphine) is a valuable tool used in research to label and study μ-opioid receptors in nervous system tissues. wikipedia.org

| Assay Type | Parameter Measured | Significance in Research | Reference |

|---|---|---|---|

| Physicochemical | pKa (Acid Dissociation Constant) | Determines the extent of ionization at a given pH, affecting solubility and permeability. | nih.gov |

| Physicochemical | logP (Partition Coefficient) | Measures lipophilicity, which influences membrane crossing and distribution. | nih.gov |

| Biological | Receptor Binding Affinity (Ki) | Quantifies the strength of binding to opioid receptors (μ, δ, κ) to determine potency and selectivity. | nih.govwikipedia.org |

| Biological | Radioligand Binding ([³H]-dihydromorphine) | Used as a tool to label and quantify opioid receptors in tissue preparations. | wikipedia.org |

Future Directions and Emerging Research Areas for Dihydromorphine Monohydrate

Rational Design and Development of Novel Dihydromorphine Monohydrate Analogues with Tailored Pharmacological Profiles

The rational design of novel dihydromorphine analogues is a cornerstone of future research, aiming to create compounds with improved pharmacological profiles. This involves a deep understanding of the structure-activity relationships (SAR) of the dihydromorphine scaffold. youtube.com By systematically modifying its chemical structure, researchers can fine-tune its binding affinity and efficacy at various opioid receptors, potentially separating desired analgesic effects from unwanted side effects.

One key area of focus is the development of analogues with biased agonism. Biased agonists selectively activate specific downstream signaling pathways upon binding to the mu-opioid receptor, which may offer a way to dissociate the analgesic effects from adverse effects like respiratory depression and physical dependence. nih.gov Research in this area could lead to the creation of dihydromorphine derivatives that provide potent pain relief with a significantly improved safety profile.

Furthermore, the synthesis of hybrid molecules that combine the pharmacophore of dihydromorphine with that of other analgesic agents is a promising strategy. These hybrid compounds could potentially act on multiple pain pathways simultaneously, leading to synergistic effects and a reduced reliance on high doses of a single agent. The exploration of novel ester and ether derivatives at the 3- and 6-hydroxyl positions of the dihydromorphine molecule continues to be a fruitful area for discovering compounds with unique pharmacokinetic and pharmacodynamic properties. wikipedia.org

Table 1: Examples of Structural Modifications and their Potential Pharmacological Impact

| Structural Modification | Target Pharmacological Profile | Rationale |

|---|---|---|

| Introduction of bulky substituents at the N-17 position | Mixed agonist-antagonist activity | To modulate receptor activation and potentially reduce dependence liability. |

| Modification of the C-6 hydroxyl group | Altered potency and metabolic stability | To influence receptor binding and resistance to enzymatic degradation. |

| Saturation of the 7,8-double bond | Increased agonism | Saturation of this bond has been shown to enhance agonist activity in related compounds. nih.gov |

Advanced Computational Chemistry and In Silico Modeling in this compound Research

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, and their application to dihydromorphine research is rapidly expanding. These techniques allow for the virtual screening of large libraries of potential dihydromorphine analogues, predicting their binding affinities and functional activities at opioid receptors before they are synthesized in the laboratory. nih.govrowan.edu

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between dihydromorphine and its analogues with opioid receptors at an atomic level. researchgate.netnih.govmdpi.com These simulations can reveal the subtle conformational changes that occur upon ligand binding and receptor activation, offering insights into the mechanisms of biased agonism and the structural determinants of ligand efficacy. By understanding these intricate details, researchers can more effectively design novel compounds with desired signaling properties.

Quantum mechanical calculations are also being employed to study the electronic properties of dihydromorphine and its derivatives. These calculations can provide valuable information about the molecule's reactivity and metabolic fate, aiding in the design of compounds with improved metabolic stability and reduced potential for the formation of toxic metabolites.

Table 2: Key Computational Techniques in Dihydromorphine Research

| Computational Technique | Application in Dihydromorphine Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding pose and affinity of novel analogues. | Identification of potent new drug candidates. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions between ligands and receptors. researchgate.netnih.gov | Understanding the molecular basis of receptor activation and biased agonism. |

| Quantum Mechanical (QM) Calculations | Studying the electronic structure and reactivity of the molecule. | Designing compounds with enhanced metabolic stability. |

Integration of Multi-Omics Approaches to Elucidate this compound Metabolism and Receptor Interactions

The advent of "omics" technologies, including metabolomics, proteomics, and transcriptomics, offers a systems-level perspective on the biological effects of dihydromorphine. nih.govmdpi.combiorxiv.org Integrating these multi-omics datasets can provide a comprehensive understanding of how dihydromorphine is metabolized and how it modulates cellular signaling pathways through its interactions with opioid receptors. nih.govdntb.gov.ua

Proteomics can be used to identify the proteins that interact with opioid receptors following dihydromorphine administration. This can help to elucidate the downstream signaling cascades that are activated and to identify novel protein targets that may be involved in the therapeutic and adverse effects of the drug. Transcriptomics, on the other hand, can reveal how dihydromorphine alters gene expression patterns, providing a broader view of its impact on cellular function.

Exploration of this compound Beyond Traditional Opioid Pharmacology Research Paradigms

While the primary focus of dihydromorphine research has been on its analgesic properties, there is a growing interest in exploring its potential applications beyond traditional pain management. This includes investigating its role in other physiological and pathological processes where the opioid system is implicated.

One area of exploration is the potential for dihydromorphine and its analogues to modulate the immune system. Opioid receptors are expressed on various immune cells, and their activation can influence inflammatory responses. Further research could uncover novel immunomodulatory properties of dihydromorphine derivatives that could be harnessed for therapeutic benefit in inflammatory or autoimmune diseases.

Another emerging area is the investigation of dihydromorphine's effects on mood and emotional states. The opioid system is known to play a role in regulating mood and affect. Carefully designed studies could explore the potential of specific dihydromorphine analogues to treat conditions such as depression or anxiety, potentially through mechanisms that are distinct from their analgesic effects. The development of novel immunotherapeutics, such as vaccines and monoclonal antibodies that target opioids, also represents a new frontier in addiction medicine. nih.gov

Furthermore, the unique pharmacological properties of certain dihydromorphine derivatives may make them valuable as research tools to probe the complexities of the opioid system. By developing highly selective ligands for different opioid receptor subtypes or biased agonists for specific signaling pathways, researchers can gain a more nuanced understanding of opioid receptor function in both health and disease.

Q & A

Q. What are the key physicochemical properties of dihydromorphine monohydrate, and how do they influence experimental design?

this compound (CAS 509-60-4) is a controlled opioid agonist with a melting point of 157°C. It is insoluble in water but soluble in acetone, alcohol, chloroform, and dilute acids . These properties dictate solvent selection for dissolution studies, synthesis, or formulation. For example, stability testing should avoid aqueous media unless buffered with acidic conditions. Thermal analysis (e.g., DSC/TGA) is critical to confirm monohydrate integrity, as dehydration can alter bioavailability.

Q. How can researchers ensure the identity and purity of this compound in synthesis or formulation workflows?

Use a combination of orthogonal techniques:

- HPLC-UV/HRMS : Compare retention times and mass spectra against certified reference standards (e.g., LGC Standards’ impurity profiling protocols for opioids) .

- X-ray diffraction (XRD) : Confirm crystalline structure, as monohydrate forms exhibit distinct diffraction patterns compared to anhydrous or salt forms .

- Karl Fischer titration : Quantify water content (theoretical: ~5.3% for monohydrate).

Q. What methodological approaches are recommended for assessing this compound’s stability under varying storage conditions?

Design accelerated stability studies using ICH Q1A guidelines:

- Variables : Temperature (25–40°C), humidity (60–75% RH), and light exposure.

- Analytical endpoints :

- Degradation products via HPLC-PDA (e.g., oxidation to morphinone) .

- Polymorphic transitions via Raman spectroscopy coupled with PCA .

- Data interpretation : Use Arrhenius modeling to predict shelf-life.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

Contradictions often arise from variations in:

- Animal models : Strain-specific metabolic differences (e.g., CYP450 expression in rodents vs. primates).

- Formulation : Salt forms (hydrochloride vs. monohydrate) alter solubility and bioavailability .

- Dosing protocols : Subcutaneous vs. intravenous administration affects AUC. Methodology : Conduct meta-analyses with standardized covariates (e.g., species, formulation, route) and validate findings using in vitro assays (e.g., μ-opioid receptor binding kinetics).

Q. What experimental designs are optimal for optimizing this compound formulations while minimizing opioid-related risks?

Use Response Surface Methodology (RSM) with a Box-Behnken or Central Composite Design:

- Factors : Excipient ratio (e.g., lactose monohydrate as filler), granulation time, compression force .

- Responses : Dissolution rate, tablet hardness, and content uniformity (RSD ≤5%).

- Example workflow :

| Factor | Low Level | High Level |

|---|---|---|

| Lactose (%) | 30 | 70 |

| Mixing Speed (rpm) | 100 | 300 |

| Compression Force (kN) | 10 | 20 |

Q. How can researchers detect and quantify trace impurities in this compound batches?

Follow pharmacopeial guidelines (e.g., EP/USP) for opioid impurity profiling:

- LC-MS/MS : Target 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one (a common degradant) with LOQ ≤0.1% .

- NMR spectroscopy : Identify structurally related byproducts (e.g., dihydroisomorphine).

- Validation : Include system suitability tests using spiked samples.

Methodological Tables

Q. Table 1: Recommended Analytical Techniques for this compound

| Parameter | Technique | Key Metrics | Reference |

|---|---|---|---|

| Purity | HPLC-UV | RSD <2%, resolution ≥1.5 | |

| Crystal Form | XRD | 2θ peaks at 12.3°, 18.7° | |

| Water Content | Karl Fischer | 5.0–5.5% (w/w) |

Q. Table 2: Stability Study Design

| Condition | Temperature (°C) | Humidity (% RH) | Duration (Weeks) |

|---|---|---|---|

| Accelerated | 40 ± 2 | 75 ± 5 | 12 |

| Long-term | 25 ± 2 | 60 ± 5 | 52 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.